molecular formula C8H6Cl2N2O2 B091488 N~1~-(2,4-dichlorophenyl)ethanediamide CAS No. 17738-96-4

N~1~-(2,4-dichlorophenyl)ethanediamide

Cat. No. B091488
CAS RN: 17738-96-4
M. Wt: 233.05 g/mol
InChI Key: QFMMVGFIMJWMIN-UHFFFAOYSA-N
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Description

“N~1~-(2,4-dichlorophenyl)ethanediamide” is a chemical compound with the molecular formula C8H6Cl2N2O2 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular structure of “N~1~-(2,4-dichlorophenyl)ethanediamide” can be deduced from its molecular formula, C8H6Cl2N2O2 . It likely contains a central ethanediamide group (a two-carbon chain with amide groups on both ends), with a 2,4-dichlorophenyl group attached to one of the nitrogen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. The presence of the amide groups in “N~1~-(2,4-dichlorophenyl)ethanediamide” suggests that it might form hydrogen bonds, which could affect its solubility and reactivity. The dichlorophenyl group is likely to make the compound relatively non-polar .

Scientific Research Applications

Summary of the Application

N~1~-(2,4-dichlorophenyl)ethanediamide has been used in the synthesis of a novel peripherally restricted cannabinoid-1 receptor antagonist .

Results or Outcomes

The resulting compound exhibited potent CB1R activity and a desired tPSA value over 90 Å 2, a threshold considered to possess a low probability to cross the blood-brain barrier (BBB). This compound showed significant weight-loss efficacy in diet-induced obese mice .

Application in Proteomics Research

Summary of the Application

N~1~-(2,4-dichlorophenyl)ethanediamide is a specialty product used for proteomics research .

Results or Outcomes

The outcomes of this application are not specified in the available resources .

Application in Chemical Analysis

Summary of the Application

N~1~-(2,4-dichlorophenyl)ethanediamide, also known as Ethanone, 1-(2,4-dichlorophenyl)-, is a chemical compound with the molecular formula C8H6Cl2O . It is used in chemical analysis and research .

Results or Outcomes

The outcomes of this application are not specified in the available resources .

Application in Chemical Analysis

Summary of the Application

N~1~-(2,4-dichlorophenyl)ethanediamide, also known as Ethanone, 1-(2,4-dichlorophenyl)-, is a chemical compound with the molecular formula C8H6Cl2O . It is used in chemical analysis and research .

Results or Outcomes

The outcomes of this application are not specified in the available resources .

properties

IUPAC Name

N'-(2,4-dichlorophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O2/c9-4-1-2-6(5(10)3-4)12-8(14)7(11)13/h1-3H,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMMVGFIMJWMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377585
Record name N~1~-(2,4-Dichlorophenyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(2,4-dichlorophenyl)ethanediamide

CAS RN

17738-96-4
Record name N~1~-(2,4-Dichlorophenyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Engquist, E Sezgin, P Sundell - N
Number of citations: 2
R i Italija - N
Number of citations: 1

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